molecular formula C12H21NO4 B8185021 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Numéro de catalogue: B8185021
Poids moléculaire: 243.30 g/mol
Clé InChI: DZSWWZASZDLNHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to monitor the reaction progress and verify the final product’s structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Mécanisme D'action

The mechanism of action of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 3-position and the oxo group at the 4-position allows for unique interactions with molecular targets and enables specific chemical transformations that are not possible with similar compounds .

Activité Biologique

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a compound with significant biological activity, particularly as an acetyl-CoA carboxylase (ACC) inhibitor. This compound has garnered attention for its potential applications in treating metabolic disorders such as obesity and dyslipidemia.

  • Molecular Formula : C12H21NO4
  • Molar Mass : 243.3 g/mol
  • CAS Number : 1383343-16-5

The primary biological activity of this compound is its role as an ACC inhibitor. ACC is a key enzyme in fatty acid synthesis and metabolism, making this compound a potential therapeutic agent for conditions associated with lipid metabolism disorders.

Efficacy Studies

  • In Vitro Studies :
    • Research has demonstrated that this compound effectively inhibits ACC enzymes in HepG2 cells, leading to decreased fatty acid synthesis. The inhibition was quantified using radiolabeled acetate incorporation assays, showing significant reductions in lipid accumulation in treated cells .
  • In Vivo Studies :
    • Animal studies indicated that administration of the compound resulted in reduced body weight and improved lipid profiles in diet-induced obesity models. Specifically, doses of 10 mg/kg and 30 mg/kg were associated with significant reductions in triglycerides and cholesterol levels .

Case Study 1: Obesity Management

A study involving Sprague Dawley rats demonstrated that treatment with the compound at varying doses led to significant weight loss compared to control groups. The results indicated a dose-dependent effect on body weight reduction and metabolic improvements, suggesting its potential utility in obesity management .

Case Study 2: Dyslipidemia Treatment

In another study focusing on dyslipidemia, the compound was shown to effectively lower plasma lipid levels in hyperlipidemic rats. Measurements of serum triglycerides and cholesterol revealed substantial decreases post-treatment, indicating a favorable impact on lipid metabolism .

Data Table: Summary of Biological Activity Findings

Study TypeModelDose (mg/kg)Key Findings
In VitroHepG2 CellsN/ASignificant inhibition of ACC activity
In VivoSprague Dawley Rats10 & 30Reduced body weight, improved lipid profile
In VivoHyperlipidemic RatsVariesDecreased serum triglycerides and cholesterol

Propriétés

IUPAC Name

tert-butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSWWZASZDLNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-dimethylethyl (3E)-3-[(methyloxy)methylidene]-4-oxo-1-piperidinecarboxylate D30 (1.5 g) was dissolved in methanol (30 ml), and then 5% Pd/C (1 g) was added. The reaction mixture was hydrogenated at atmospheric pressure for 6 hours. Then the Pd/C was removed by filtration and the solution was evaporated in vacuo to afford the desired product D31 as a pale yellow oil in 1.2 g. LCMS [M-56+H] 188.1@1.53 min (5 min run)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.